N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide
Description
The compound N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide is a quinolin-4-one derivative featuring a 4-methoxyphenylsulfonyl group at position 3, a methyl substituent at position 6 of the quinoline core, and an acetamide moiety linked to a 2,4-dimethylphenyl group. The 4-methoxy group on the sulfonyl substituent introduces electron-donating properties, distinguishing it from analogs with halogens or unsubstituted aryl groups .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-17-5-11-23(19(3)13-17)28-26(30)16-29-15-25(27(31)22-14-18(2)6-12-24(22)29)35(32,33)21-9-7-20(34-4)8-10-21/h5-15H,16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQPXIFOUKIRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide, a compound with the chemical formula C27H26N2O5S, has garnered attention in recent pharmacological research due to its potential biological activities. This article focuses on its synthesis, biological assays, and therapeutic implications supported by various studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that combines various organic reactions. The primary steps include:
- Formation of the sulfonamide moiety : This is achieved by reacting 4-methoxybenzenesulfonyl chloride with appropriate amines.
- Acetamide formation : The sulfonamide is then reacted with acetic anhydride or acetic acid to introduce the acetamide functionality.
- Quinoline core integration : The final step often involves introducing the quinoline structure, which is crucial for its biological activity.
Enzyme Inhibition
Research has indicated that derivatives of this compound can exhibit significant enzyme inhibitory activity. For instance, related compounds have been tested against enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating Alzheimer's disease (AD) and type 2 diabetes mellitus (T2DM) respectively.
Antimicrobial Properties
In vivo studies have shown that compounds similar to this compound can suppress bacterial infections without affecting bacterial growth in vitro. This suggests a mechanism of action that might involve targeting bacterial virulence factors rather than direct bactericidal effects.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that related compounds effectively reduced Salmonella infection in mouse models, indicating potential use in treating bacterial infections .
- Pharmacokinetics : Research on similar compounds has shown favorable pharmacokinetic profiles, including low toxicity and good solubility, which are essential for therapeutic applications .
- Toxicity Studies : Toxicological assessments have indicated that these compounds do not exhibit carcinogenic or mutagenic properties, making them suitable candidates for further development .
Scientific Research Applications
The compound exhibits moderate solubility in organic solvents and has distinct melting and boiling points that are relevant for its application in various chemical processes.
Medicinal Chemistry
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide has been investigated for its potential as an antimicrobial agent . Studies have indicated that derivatives of quinoline compounds often exhibit significant antibacterial and antifungal activities. The presence of the sulfonamide group may enhance these properties by facilitating interactions with bacterial enzymes or receptors.
Case Study: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored various quinoline derivatives and their efficacy against resistant bacterial strains. The results showed that compounds similar to this compound demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anti-Cancer Research
The compound's structure suggests potential anticancer properties , particularly due to the quinoline moiety known for its ability to inhibit tumor growth. Research indicates that compounds with similar structures can induce apoptosis in cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies on cancer cell lines have shown that quinoline-based compounds can significantly reduce cell viability in breast cancer models. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation .
Material Sciences
In addition to biological applications, this compound is being explored for use in polymeric materials due to its unique chemical properties. Its ability to act as a cross-linking agent can improve the mechanical strength and thermal stability of polymers.
Case Study: Polymer Modification
Research conducted on polymer composites incorporating sulfonamide derivatives indicated enhanced thermal stability and mechanical properties compared to traditional polymer formulations .
Environmental Applications
The compound's sulfonamide group allows it to act as a biodegradable agent in certain environmental applications. Its potential use in pesticide formulations has been studied, focusing on reducing environmental impact while maintaining efficacy .
Comparison with Similar Compounds
Core Quinolinone Modifications
The quinolin-4-one scaffold is a common feature among analogs, but substituent variations significantly influence properties:
Key Observations :
Acetamide-Linked Aryl Group Variations
The aryl group attached to the acetamide nitrogen modulates solubility and target affinity:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
